Cas no 80783-98-8 (N-methoxy-N-methylcyclohexanecarboxamide)

N-methoxy-N-methylcyclohexanecarboxamide structure
80783-98-8 structure
Product Name:N-methoxy-N-methylcyclohexanecarboxamide
N.o CAS:80783-98-8
MF:C9H17NO2
MW:171.23678278923
MDL:MFCD12406909
CID:705038
PubChem ID:11769007
Update Time:2024-10-27

N-methoxy-N-methylcyclohexanecarboxamide Propriedades químicas e físicas

Nomes e Identificadores

    • Cyclohexanecarboxamide, N-methoxy-N-methyl-
    • N-methoxy-N-methylcyclohexanecarboxamide
    • Cyclohexanecarboxamide,N-methoxy-N-methyl
    • cyclohexanecarboxylic acid methoxy(methyl)amide
    • cyclohexyl-N-methyl-N-methoxycarboxamide
    • N-methoxy-N-methyl cyclohexyl amide
    • N-Methyl-N-methoxy-cyclohexanecarboxamide
    • N-methyl-N-methoxycyclohexylcarbonamide
    • N-Methoxy-N-methylcyclohexanecarboxamide (ACI)
    • Cyclohexanecarboxylic acid N-methoxy-N-methylamide
    • MFCD12406909
    • AKOS008953272
    • N-methyl-N-methoxycyclohexanecarboxamide
    • CS-0048810
    • SCHEMBL65733
    • DTXSID20472088
    • AS-53279
    • N-methyl-N-methoxy cyclohexanecarboxamide
    • P16278
    • CON(C)C(=O)C1CCCCC1
    • cyclohexanecarboxylic acid methoxy-methyl-amide
    • MVBZPHKLBBUMNK-UHFFFAOYSA-N
    • SY158700
    • DA-41319
    • EN300-172372
    • 80783-98-8
    • F1903-0099
    • MDL: MFCD12406909
    • Inchi: 1S/C9H17NO2/c1-10(12-2)9(11)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3
    • Chave InChI: MVBZPHKLBBUMNK-UHFFFAOYSA-N
    • SMILES: O=C(C1CCCCC1)N(C)OC

Propriedades Computadas

  • Massa Exacta: 171.12600
  • Massa monoisotópica: 171.125928785g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 153
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 1.9
  • Superfície polar topológica: 29.5Ų

Propriedades Experimentais

  • PSA: 29.54000
  • LogP: 1.58650

N-methoxy-N-methylcyclohexanecarboxamide Dados aduaneiros

  • CÓDIGO SH:2924299090
  • Dados aduaneiros:

    中国海关编码:

    2924299090

    概述:

    2924299090. 其他环酰胺(包括环氨基甲酸酯)(包括其衍生物以及他们的盐). 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途, 包装

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N-methoxy-N-methylcyclohexanecarboxamide Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Chemenu
CM202082-5g
N-Methoxy-N-methylcyclohexanecarboxamide
80783-98-8 95%
5g
$238 2021-08-04
Chemenu
CM202082-10g
N-Methoxy-N-methylcyclohexanecarboxamide
80783-98-8 95%
10g
$351 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YQ482-50mg
N-methoxy-N-methylcyclohexanecarboxamide
80783-98-8 95+%
50mg
75.0CNY 2021-07-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YQ482-5g
N-methoxy-N-methylcyclohexanecarboxamide
80783-98-8 95+%
5g
1567.0CNY 2021-07-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YQ482-1g
N-methoxy-N-methylcyclohexanecarboxamide
80783-98-8 95+%
1g
522.0CNY 2021-07-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YQ482-200mg
N-methoxy-N-methylcyclohexanecarboxamide
80783-98-8 95+%
200mg
179.0CNY 2021-07-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N42300-5g
N-Methoxy-N-methylcyclohexanecarboxamide
80783-98-8 97%
5g
¥4659.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N42300-0.25g
N-Methoxy-N-methylcyclohexanecarboxamide
80783-98-8 97%
0.25g
¥609.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N42300-1g
N-Methoxy-N-methylcyclohexanecarboxamide
80783-98-8 97%
1g
¥1509.0 2024-07-19
TRC
B427633-25mg
N-methoxy-N-methylcyclohexanecarboxamide
80783-98-8
25mg
$ 50.00 2022-06-07

N-methoxy-N-methylcyclohexanecarboxamide Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  rt; 1 h, rt
1.2 16 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Referência
Enolizable β-Fluoroenones: Synthesis and Asymmetric 1,2-Reduction
Zygalski, Lukas; et al, Organic Letters, 2018, 20(16), 5071-5074

Método de produção 2

Condições de reacção
1.1 Solvents: Toluene ;  10 min, 0 °C
1.2 Reagents: Phosphorus trichloride Solvents: Toluene ;  0 °C; 0 °C → rt; 0.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referência
One-pot transition-metal-free synthesis of Weinreb amides directly from carboxylic acids
Niu, Teng; et al, Synthesis, 2014, 46(3), 320-330

Método de produção 3

Condições de reacção
1.1 Solvents: Dichloromethane ;  rt → 0 °C
1.2 Reagents: Triethylamine ;  0 °C → 10 °C; 10 °C → 0 °C
1.3 < 7 °C; 65 h, rt
1.4 Solvents: Water ;  rt
Referência
Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles
Pippel, Daniel J.; et al, Journal of Organic Chemistry, 2007, 72(15), 5828-5831

Método de produção 4

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  cooled; 17 h, rt
Referência
Catalytic enantioselective construction of β-quaternary carbons via a conjugate addition of cyanide to β,β-disubstituted α,β-unsaturated carbonyl compounds
Tanaka, Yuta; et al, Journal of the American Chemical Society, 2010, 132(26), 8862-8863

Método de produção 5

Condições de reacção
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile
Referência
An efficient synthesis of N-methoxy-N-methylamides from carboxylic acids using N-methoxy-N-methylcarbamoyl chloride
Lee, Jae In; et al, Bulletin of the Korean Chemical Society, 2002, 23(3), 521-524

Método de produção 6

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 0 °C
1.2 1 h, 0 °C
Referência
A new synthesis of cyclohexyl-3-fluorobenzylone
Zhou, Xiao-ping; et al, Fenzi Kexue Xuebao, 2005, 21(2), 60-62

Método de produção 7

Condições de reacção
Referência
N-Methoxy-N-methylamides as effective acylating agents
Nahm, Steven; et al, Tetrahedron Letters, 1981, 22(39), 3815-18

Método de produção 8

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  rt; 15 min, -15 °C; 5 min, -15 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referência
A novel synthesis of N-methoxy-N-methylamides from 4,6-pyrimidyl urethane and Grignard reagents
Lee, Jae In, Bulletin of the Korean Chemical Society, 2007, 28(4), 695-697

Método de produção 9

Condições de reacção
1.1 Reagents: Pivalic acid ,  Pyridine ,  tert-Butyl hypochlorite Catalysts: Tempo Solvents: Acetonitrile ;  20 min, 0 °C; 1 h
1.2 25 °C
Referência
Organocatalytic oxidation of aldehydes to mixed anhydrides
Toledo, Hila; et al, Chemical Communications (Cambridge, 2013, 49(39), 4367-4369

Método de produção 10

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  48 h, rt
2.1 Solvents: Tetrahydrofuran ;  rt; 15 min, -15 °C; 5 min, -15 °C
2.2 Reagents: Ammonium chloride Solvents: Water
Referência
A novel synthesis of N-methoxy-N-methylamides from 4,6-pyrimidyl urethane and Grignard reagents
Lee, Jae In, Bulletin of the Korean Chemical Society, 2007, 28(4), 695-697

Método de produção 11

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, 0 °C
2.1 Solvents: Tetrahydrofuran ;  rt → 0 °C; 10 min, 0 °C; 0.5 h, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
Referência
A new synthesis of N-methoxy-N-methylamides from S-2-pyridyl thiocarbamate and Grignard reagents
Lee, Jae In; et al, Journal of the Korean Chemical Society, 2005, 49(6), 609-612

Método de produção 12

Condições de reacção
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; 1 h, rt
1.2 16 h, rt
Referência
Asymmetric alkene-alkene reductive cross-coupling reaction via visible-light photoredox/cobalt dual catalysis
Maiti, Mamata; et al, Chemical Communications (Cambridge, 2023, 59(64), 9718-9721

Método de produção 13

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  rt; rt → -20 °C
1.2 Reagents: Chloro(1-methylethyl)magnesium ;  15 min, -20 °C; 10 h, -20 °C
1.3 Reagents: Ammonium chloride Solvents: Diethyl ether ,  Water
Referência
Copper(I)-Catalyzed Enantioselective Nucleophilic Borylation of Aliphatic Ketones: Synthesis of Enantioenriched Chiral Tertiary α-Hydroxyboronates
Kubota, Koji ; et al, Angewandte Chemie, 2017, 56(23), 6646-6650

Método de produção 14

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Diethyl ether ,  Water ;  2 min, 0 °C; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Referência
Three-Step Synthetic Pathway toward Fully Decorated [1,2,3]Triazolo[4,5-d]pyrimidine (8-Azapurine) Derivatives
Reniers, Felien ; et al, Organic Letters, 2023, 25(16), 2820-2824

Método de produção 15

Condições de reacção
1.1 Reagents: Triethylamine ,  Diphosgene Solvents: Dichloromethane ;  0 °C
1.2 0 °C → rt
Referência
An efficient one-pot synthesis of N-methoxy-N-methylamides from carboxylic acids
Kim, Misoo; et al, Synthetic Communications, 2003, 33(23), 4013-4018

Método de produção 16

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane
1.2 Reagents: Tributylphosphine ,  Dipyrithione
Referência
A mild, one-pot method for the conversion of carboxylic acids into the corresponding Weinreb amides
Banwell, Martin; et al, Synthetic Communications, 2001, 31(13), 2011-2019

Método de produção 17

Condições de reacção
1.1 Reagents: 4-(Dimethylamino)pyridine ,  S,S-Di-2-pyridinyl carbonodithioate Solvents: Acetonitrile
1.2 Reagents: Triethylamine
1.3 Solvents: Tetrahydrofuran
1.4 Solvents: Hexane ,  Ethyl acetate
Referência
A convenient synthesis of N-methoxy-N-methylamides from carboxylic acids using S,S-di-2-pyridyl dithiocarbonate
Lee, Jae In; et al, Bulletin of the Korean Chemical Society, 2001, 22(4), 421-423

Método de produção 18

Condições de reacção
1.1 Solvents: Toluene ;  0.5 - 1 h, 60 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referência
A powerful reagent for synthesis of Weinreb amides directly from carboxylic acids
Niu, Teng; et al, Organic Letters, 2009, 11(19), 4474-4477

Método de produção 19

Condições de reacção
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran
Referência
A new general method for preparation of N-methoxy-N-methylamides. Application in direct conversion of an ester to a ketone
Williams, J. Michael; et al, Tetrahedron Letters, 1995, 36(31), 5461-4

Método de produção 20

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  25 min, 22 °C
1.2 Reagents: [μ-(1,4-Diazabicyclo[2.2.2]octane-κN1:κN4)]hexamethyldialuminum Solvents: Tetrahydrofuran ;  16 min, 130 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referência
Microwave acceleration in DABAL-Me3-mediated amide formation
Glynn, Daniel; et al, Tetrahedron Letters, 2008, 49(39), 5687-5688

Método de produção 21

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  rt → 0 °C; 10 min, 0 °C; 0.5 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referência
A new synthesis of N-methoxy-N-methylamides from S-2-pyridyl thiocarbamate and Grignard reagents
Lee, Jae In; et al, Journal of the Korean Chemical Society, 2005, 49(6), 609-612

Método de produção 22

Condições de reacção
1.1 Reagents: N,O-Dimethylhydroxylamine hydrochloride ,  Phosphorus trichloride Solvents: Diethyl ether ;  0 °C; 0 °C → rt; overnight, rt; 4 h, reflux
2.1 Solvents: Toluene ;  0.5 - 1 h, 60 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referência
A powerful reagent for synthesis of Weinreb amides directly from carboxylic acids
Niu, Teng; et al, Organic Letters, 2009, 11(19), 4474-4477

N-methoxy-N-methylcyclohexanecarboxamide Raw materials

N-methoxy-N-methylcyclohexanecarboxamide Preparation Products

N-methoxy-N-methylcyclohexanecarboxamide Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:80783-98-8)N-methoxy-N-methylcyclohexanecarboxamide
Número da Ordem:A1091178
Estado das existências:in Stock
Quantidade:100g
Pureza:99%
Informação de Preços Última Actualização:Thursday, 29 August 2024 20:03
Preço ($):396.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:80783-98-8)N-methoxy-N-methylcyclohexanecarboxamide
A1091178
Pureza:99%
Quantidade:100g
Preço ($):396.0
E- mail